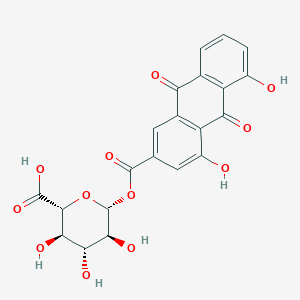

1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex glucuronide conjugates. The complete IUPAC name is (2R,3R,4R,5S,6R)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid. This nomenclature precisely defines the stereochemical configuration at each chiral center within the glucuronic acid moiety, establishing the beta-L-configuration of the pyranose ring system. The designation indicates the R-configuration at positions 2, 3, 4, and 6, with S-configuration at position 5 of the oxane ring structure.

The compound exhibits multiple synonymous designations in chemical databases, including rhein acyl-beta-D-glucuronide and this compound. These alternative names reflect different nomenclature conventions and emphasize various structural features of the molecule. The Chemical Abstracts Service registry number 190605-03-9 provides unique identification for this specific stereoisomeric form. The stereochemical complexity arises from the presence of five chiral centers within the glucuronic acid portion, creating potential for multiple diastereomeric forms.

Isomeric considerations for this compound involve both configurational and conformational aspects. The beta-anomeric configuration at the glycosidic linkage represents one of two possible anomeric forms, with the alpha-anomer constituting a distinct constitutional isomer. Additionally, acyl migration phenomena can occur under physiological conditions, leading to formation of positional isomers where the acyl group transfers from the 1-position to the 2-, 3-, or 4-positions of the glucuronic acid ring. These migration products represent significant metabolic transformation pathways and require careful analytical distinction during structural characterization studies.

Molecular Formula and Mass Spectrometric Profiling

The molecular formula C21H16O12 establishes the elemental composition of this compound. This formula indicates a highly oxygenated structure with twelve oxygen atoms distributed among hydroxyl groups, carbonyl functionalities, and ether linkages. The molecular weight of 460.3 grams per mole reflects the substantial size of this conjugated metabolite compared to smaller pharmaceutical compounds.

Mass spectrometric analysis reveals characteristic fragmentation patterns essential for structural confirmation and analytical method development. The exact mass determination of 460.06417594 daltons provides high precision for accurate mass measurements in contemporary mass spectrometry applications. The compound exhibits distinctive neutral loss patterns characteristic of glucuronide conjugates, specifically the loss of 176.0321 atomic mass units corresponding to elimination of the glucuronic acid moiety. This neutral loss serves as a diagnostic feature for glucuronide identification in complex biological matrices.

Electrospray ionization mass spectrometry generates predominant molecular ion species in both positive and negative ionization modes. Fragment ion analysis demonstrates production of characteristic glucuronide-specific ions at mass-to-charge ratios of 113.0243, 99.0086, 95.0137, 75.0086, and 71.0137, which originate from the glucuronic acid portion of the molecule. These fragment ions provide orthogonal confirmation of glucuronide structure beyond simple neutral loss detection. The anthraquinone portion contributes additional diagnostic fragments that enable differentiation from other glucuronide metabolites.

The following table summarizes key mass spectrometric parameters for structural characterization:

X-ray Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic studies of this compound provide fundamental insights into solid-state molecular geometry and intermolecular interactions. The compound's crystal structure reveals the spatial arrangement of functional groups and the preferred conformations of both the anthraquinone and glucuronic acid moieties. X-ray diffraction analysis demonstrates that the glucuronic acid ring adopts a chair conformation typical of pyranose sugars, with axial and equatorial substituent orientations dictated by stereoelectronic effects.

The anthraquinone backbone maintains planarity consistent with aromatic quinone systems, facilitating potential π-π stacking interactions in the crystal lattice. Hydrogen bonding networks formed by the multiple hydroxyl groups significantly influence crystal packing arrangements and molecular stability. The ester linkage connecting the anthraquinone and glucuronic acid portions exhibits specific torsional angles that minimize steric interactions while maintaining optimal orbital overlap for electronic conjugation.

Three-dimensional conformational analysis reveals flexibility primarily localized to the glycosidic linkage and the glucuronic acid ring system. Nuclear magnetic resonance studies in solution demonstrate conformational averaging between multiple low-energy conformers, particularly involving rotation about the glycosidic bond. The preferred solution-phase conformations may differ from solid-state structures due to solvation effects and reduced intermolecular constraints. Temperature-dependent nuclear magnetic resonance experiments provide activation energies for conformational interconversion processes.

Comparative analysis with related anthraquinone glucuronides reveals common structural features while highlighting unique aspects of this specific conjugate. The hydroxyl substitution pattern on the anthraquinone ring influences both electronic properties and hydrogen bonding capabilities. Crystallographic thermal parameters indicate regions of enhanced molecular motion, particularly for hydroxyl hydrogen atoms and terminal carboxyl groups.

Computational Chemistry Approaches to Electron Density Mapping

Density functional theory calculations provide detailed electronic structure information for this compound beyond experimental crystallographic resolution. Quantum mechanical modeling enables visualization of electron density distributions, molecular orbital compositions, and electrostatic potential surfaces. The B3LYP functional with appropriate basis sets generates optimized molecular geometries that correlate well with experimental structural parameters.

Electron density mapping reveals charge distribution patterns across the molecule, identifying regions of electron deficiency and excess that influence chemical reactivity. The anthraquinone quinone functionalities exhibit significant electron-withdrawing character, creating polarized carbonyl bonds and influencing the electronic properties of adjacent aromatic rings. The glucuronic acid portion displays electron density concentrations around oxygen atoms, consistent with its role as an electron-donating substituent.

Molecular orbital analysis demonstrates the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels and spatial distributions. These frontier orbitals govern photochemical properties and potential electron transfer processes. The extended conjugation between the anthraquinone system and carboxyl group creates delocalized molecular orbitals spanning multiple aromatic rings. Natural bond orbital analysis quantifies atomic charges and bond orders throughout the molecular framework.

Electrostatic potential calculations identify favorable binding sites for intermolecular interactions and provide insights into hydrogen bonding preferences. The negative electrostatic potential regions surrounding carbonyl oxygen atoms and hydroxyl groups indicate preferred sites for electrophilic attack or hydrogen bond formation. Positive potential regions near aromatic hydrogen atoms suggest potential sites for nucleophilic interactions or π-hydrogen bonding.

The following computational parameters characterize key electronic properties:

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment | Variable by conformation | DFT/B3LYP |

| Hydrogen Bond Donor Count | 6 | |

| Hydrogen Bond Acceptor Count | 12 | |

| Rotatable Bond Count | 4 | |

| XLogP3-AA | 0.7 |

Propriétés

IUPAC Name |

(2R,3R,4R,5S,6R)-6-(4,5-dihydroxy-9,10-dioxoanthracene-2-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O12/c22-9-3-1-2-7-11(9)14(25)12-8(13(7)24)4-6(5-10(12)23)20(31)33-21-17(28)15(26)16(27)18(32-21)19(29)30/h1-5,15-18,21-23,26-28H,(H,29,30)/t15-,16-,17+,18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYQBZPCZQHNKI-ZIKOTGLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858374 | |

| Record name | 1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190605-03-9 | |

| Record name | 1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid is a complex organic compound with potential biological activities. This article reviews its biological activity based on recent studies and findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 460.34 g/mol. It contains anthraquinone derivatives that are known for their diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that anthraquinone derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds can induce apoptosis in cancer cells through the activation of various signaling pathways. They have been shown to inhibit DNA synthesis and cell proliferation in several cancer cell lines.

- Case Studies : In vitro studies demonstrate that this compound can significantly reduce the viability of human lung cancer A-549 cells at concentrations as low as 10 µg/ml .

2. Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating cytokine production:

- Cytokine Modulation : It has been reported to reduce the secretion of pro-inflammatory cytokines such as IL-1β, which plays a critical role in inflammatory responses .

- Therapeutic Implications : These properties suggest potential use in treating inflammatory diseases such as arthritis.

3. Antimicrobial Activity

The compound displays antimicrobial effects against various pathogens:

- Mechanism : The anthraquinone structure is known to disrupt bacterial cell membranes and inhibit their growth.

- Research Findings : Studies have shown that derivatives of this compound can effectively inhibit both Gram-positive and Gram-negative bacteria .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in A-549 cells | |

| Anti-inflammatory | Reduces IL-1β secretion | |

| Antimicrobial | Inhibits growth of various bacteria |

The mechanisms underlying the biological activities include:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Signal Transduction Pathways : It can interfere with pathways such as NF-kB and MAPK that are crucial for cell survival and proliferation.

Case Studies

- Anticancer Study : A study on the efficacy of this compound showed a dose-dependent inhibition of A-549 lung cancer cells, with a notable reduction in cell viability at higher concentrations.

- Anti-inflammatory Research : Another study highlighted the compound's ability to downregulate inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent for chronic inflammatory conditions.

Applications De Recherche Scientifique

Medicinal Chemistry

Antioxidant Properties

The compound exhibits notable antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Research indicates that derivatives of anthraquinones can scavenge free radicals effectively, thereby protecting cellular components from damage. This property is particularly beneficial in the development of therapeutic agents for conditions such as cancer and neurodegenerative diseases.

Antimicrobial Activity

Studies have demonstrated that 1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid possesses antimicrobial properties against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic processes. This makes it a candidate for developing new antibiotics or preservatives in pharmaceuticals.

Drug Delivery Systems

The compound's structure allows it to be integrated into drug delivery systems. Its glucopyranuronic acid component can enhance solubility and bioavailability of poorly soluble drugs. Formulations utilizing this compound can improve therapeutic outcomes by ensuring sustained release and targeted delivery of active pharmaceutical ingredients.

Biochemical Applications

Enzyme Inhibition

Research has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on xanthine oxidase, an enzyme linked to gout and other inflammatory conditions. Such inhibition can lead to reduced production of uric acid and provide therapeutic benefits.

Bioconjugation Techniques

The unique functional groups present in this compound allow for bioconjugation with proteins or peptides. This property is useful in designing targeted therapies or diagnostic tools in biomedicine.

Environmental Science

Bioremediation

The compound has potential applications in bioremediation processes due to its ability to interact with various pollutants. Its chemical structure enables it to bind heavy metals and organic contaminants, facilitating their removal from the environment. Studies suggest that using this compound in soil or water treatment could enhance the degradation of toxic substances.

Natural Herbicide

Recent findings indicate that derivatives of 4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene compounds may serve as natural herbicides. These compounds exhibit selective toxicity towards specific plant species while being less harmful to beneficial organisms. This application aligns with sustainable agricultural practices aimed at reducing chemical herbicide use.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antioxidant Activity Assessment | Evaluated the antioxidant properties of anthraquinone derivatives | Demonstrated significant free radical scavenging activity |

| Antimicrobial Efficacy Study | Tested against various bacterial strains | Showed effective inhibition of growth for multiple pathogens |

| Enzyme Inhibition Analysis | Investigated the inhibition of xanthine oxidase | Confirmed IC50 values indicating strong inhibitory potential |

| Bioremediation Application | Assessed the binding capacity for heavy metals | Found effective removal rates from contaminated water samples |

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Key Observations :

- The beta-L-configuration contrasts with the beta-D-glucoside in , which may affect interactions with enzymes like beta-glucuronidases .

- The isopropylidene protection in the glucoside of improves stability against hydrolysis but reduces bioavailability compared to the free carboxylic acid in the target compound .

Méthodes De Préparation

Mitsunobu Reaction for Acyl Glucuronide Formation

The Mitsunobu reaction is a cornerstone for synthesizing acyl glucuronides, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the coupling of carboxylic acids with protected sugar derivatives. For the target compound, rhein (4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid) is reacted with allyl-beta-L-glucopyranuronate under Mitsunobu conditions.

Reaction Conditions :

-

Substrates : Rhein (1.0 equiv), allyl-beta-L-glucopyranuronate (1.2 equiv)

-

Reagents : DEAD (1.5 equiv), PPh₃ (1.5 equiv) in anhydrous tetrahydrofuran (THF)

-

Temperature : 0°C to room temperature, 12–24 hours

The reaction proceeds via activation of rhein’s carboxylic acid group, forming a stable oxonium intermediate that undergoes nucleophilic attack by the hydroxyl group of the glucuronic acid derivative. Steric hindrance from the anthraquinone moiety necessitates extended reaction times compared to simpler acyl glucuronides.

Deprotection of Allyl Group Using Palladium(0)

The allyl protecting group on the glucuronic acid is removed via palladium-catalyzed deprotection, a critical step to yield the free carboxylic acid functionality.

Procedure :

-

Catalyst : Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.1 equiv)

-

Solvent : Dichloromethane (DCM)/water biphasic system

-

Scavenger : Morpholine (5.0 equiv) to trap liberated allyl groups

-

Time : 2–4 hours at room temperature

This step ensures high fidelity in restoring the glucuronic acid’s native structure, avoiding acid- or base-mediated degradation pathways common in traditional deprotection methods.

Analytical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (500 MHz, DMSO-d₆): Key signals include anthraquinone aromatic protons (δ 7.8–8.2 ppm), glucuronic acid anomeric proton (δ 5.2 ppm, d, J = 7.8 Hz), and carboxylic acid proton (δ 12.1 ppm).

-

¹³C NMR : Confirmation of the acyl linkage via a carbonyl signal at δ 170.5 ppm and glucuronic acid carbons (δ 98–175 ppm).

High-Resolution Mass Spectrometry (HRMS) :

Chromatographic Purity Assessment

HPLC Conditions :

-

Column : C18 reverse-phase (250 × 4.6 mm, 5 µm)

-

Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile

-

Retention Time : 12.3 minutes

Synthesis Challenges and Optimizations

Solubility Constraints

Rhein’s poor solubility in organic solvents necessitates polar aprotic solvents (e.g., THF) for the Mitsunobu reaction. Pre-activation with DEAD/PPh₃ enhances solubility by forming a more lipophilic intermediate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-O-(4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carbonyl)-beta-L-glucopyranuronic acid?

- Methodological Answer : Synthesis typically involves glycosylation of the anthraquinone core (4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid) with activated beta-L-glucopyranuronic acid derivatives. Protecting groups (e.g., acetyl or benzyl) are critical for hydroxyl group preservation during coupling. For example, Barbaloin synthesis (a structurally similar anthraquinone glycoside) uses Koenigs-Knorr conditions with silver oxide as a catalyst . Post-synthesis, deprotection via hydrolysis or hydrogenolysis is required. Purification often employs reverse-phase HPLC or silica-gel chromatography. Yield optimization may require iterative adjustment of reaction temperature (40–60°C) and solvent polarity (e.g., DMF/acetone mixtures).

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Key techniques include:

- NMR : 1D H and C NMR to identify anthraquinone protons (e.g., aromatic signals at δ 6.8–8.2 ppm) and glucuronosyl anomeric protons (δ 4.5–5.5 ppm). 2D HSQC and HMBC correlations confirm glycosidic linkages .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode to verify molecular ion peaks (e.g., [M-H]) and fragmentation patterns.

- X-ray Diffraction : For crystalline derivatives, single-crystal XRD (as in ) resolves bond lengths and dihedral angles, critical for stereochemical validation .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 2–10) at 25–60°C, followed by HPLC or UV-Vis monitoring (anthraquinone λmax ~250–300 nm). Degradation products (e.g., free anthraquinone or glucuronic acid) indicate hydrolytic susceptibility. For example, analogous anthraquinone glycosides show instability at pH <3 due to acid-catalyzed glycosidic bond cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from stereochemical complexity?

- Methodological Answer : The compound’s 11 defined stereocenters (as in ) require advanced NMR techniques:

- NOESY/ROESY : To confirm spatial proximity between glucuronosyl anomeric protons and anthraquinone substituents.

- Computational Modeling : Tools like ACD/Labs Percepta ( ) predict C chemical shifts and compare them with experimental data to validate configurations .

Q. What mechanistic insights explain the redox behavior of this compound in electron-transfer studies?

- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMSO) reveals redox potentials tied to the anthraquinone moiety. For 9,10-dioxoanthracenes, reversible reduction peaks (~-0.5 V vs. Ag/AgCl) correspond to semiquinone formation. Spectroelectrochemical UV-Vis can track intermediate species. Density functional theory (DFT) calculations further elucidate electron distribution in oxidized/reduced states .

Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives?

- Methodological Answer : Chiral HPLC (e.g., using amylose-based columns) separates enantiomers. Asymmetric synthesis strategies, such as enzymatic glycosylation with beta-L-specific glucuronosyltransferases, improve stereochemical control. For example, UDP-glucuronosyltransferases have been used to synthesize enantiopure glucuronides in vitro .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or DNA)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with DNA topoisomerases or antioxidant enzymes. The anthraquinone core’s planarity may intercalate DNA, while glucuronosyl groups influence solubility and binding kinetics. QSAR models correlate substituent effects (e.g., hydroxyl positions) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.